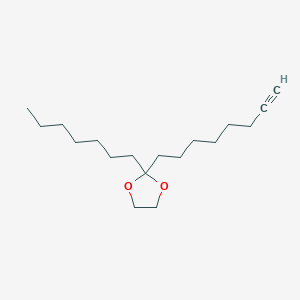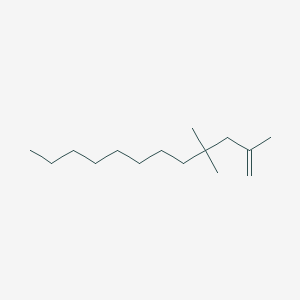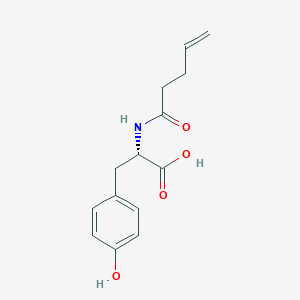![molecular formula C21H15N3 B14213553 N-phenyl-6H-indolo[2,3-b]quinolin-11-amine CAS No. 824935-65-1](/img/structure/B14213553.png)
N-phenyl-6H-indolo[2,3-b]quinolin-11-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-phenyl-6H-indolo[2,3-b]quinolin-11-amine is a heterocyclic compound that belongs to the indoloquinoline family. This compound is characterized by its complex fused ring structure, which includes both indole and quinoline moieties. It has garnered significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-6H-indolo[2,3-b]quinolin-11-amine typically involves multi-step procedures that include the formation of the indole and quinoline rings followed by their fusion. One common method involves the condensation of aniline derivatives with β-ketoesters, followed by cyclization under high-temperature conditions to form the quinoline ring system . Another approach involves the annulation reaction of indoles with 2-vinylanilines in the presence of iodine, which facilitates the formation of the fused ring structure through a cascade intermolecular nucleophilic substitution and intramolecular cyclization .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave irradiation and nanoparticle catalysts, such as copper-doped CdS or cerium (IV) oxide nanoparticles, has been explored to enhance reaction efficiency and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
N-phenyl-6H-indolo[2,3-b]quinolin-11-amine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: DDQ in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and bases like potassium carbonate or sodium hydride.
Major Products
The major products formed from these reactions include various substituted indoloquinoline derivatives, which can exhibit different biological activities and chemical properties.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of N-phenyl-6H-indolo[2,3-b]quinolin-11-amine involves its interaction with various molecular targets and pathways:
DNA Binding: The compound can intercalate into DNA, disrupting transcription and replication processes.
Reactive Oxygen Species (ROS) Regulation: It affects the balance of intracellular ROS, leading to oxidative stress and apoptosis in cancer cells.
Enzyme Inhibition: It can inhibit specific enzymes involved in viral replication and bacterial cell wall synthesis.
Comparaison Avec Des Composés Similaires
N-phenyl-6H-indolo[2,3-b]quinolin-11-amine can be compared with other indoloquinoline derivatives such as:
Neocryptolepine: Known for its anticancer and antimalarial activities.
6-Methyl-6H-indolo[2,3-b]quinoline: Exhibits similar biological activities but with different potency and selectivity.
Chromeno[2,3-b]indoles: These compounds have shown significant antibiotic activity against MRSA.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
824935-65-1 |
|---|---|
Formule moléculaire |
C21H15N3 |
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
N-phenyl-6H-indolo[2,3-b]quinolin-11-amine |
InChI |
InChI=1S/C21H15N3/c1-2-8-14(9-3-1)22-20-16-11-5-7-13-18(16)24-21-19(20)15-10-4-6-12-17(15)23-21/h1-13H,(H2,22,23,24) |
Clé InChI |
TUELCZFQYDNKTR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC2=C3C4=CC=CC=C4NC3=NC5=CC=CC=C52 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


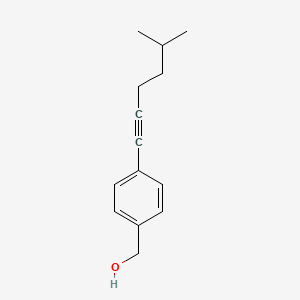
![2-[1-(6-Acetylpyridin-2-yl)ethylidene]-N-phenylhydrazine-1-carboxamide](/img/structure/B14213478.png)
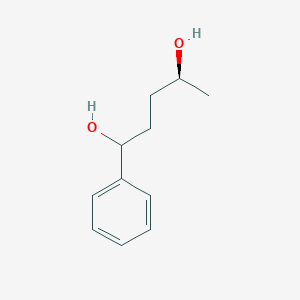
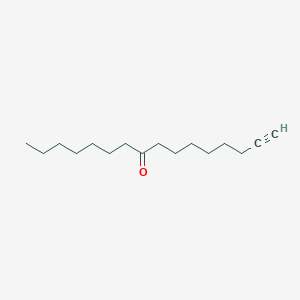
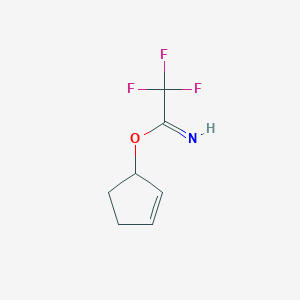

![Benzenemethanol, 4-[3-(dibutylamino)-1-propynyl]-](/img/structure/B14213498.png)
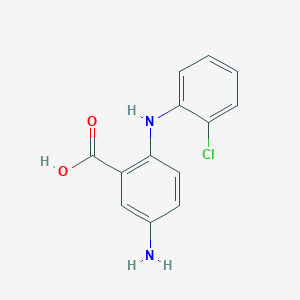
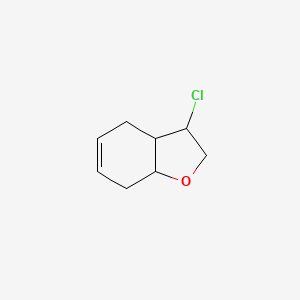

![N-[1-(4-Fluorophenyl)-2-(methylsulfanyl)ethylidene]hydroxylamine](/img/structure/B14213541.png)
